molecular formula C12H11N3OS B2536765 (E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide CAS No. 940983-81-3

(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide

Cat. No. B2536765
CAS RN: 940983-81-3
M. Wt: 245.3
InChI Key: SROGVICUYLNOQO-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTAA and has been shown to have a variety of interesting properties that make it a promising candidate for use in a range of different research areas.

Mechanism of Action

The mechanism of action of MPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. Specifically, MPTAA has been shown to inhibit the activity of a family of enzymes known as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPTAA has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an inhibitor of certain enzymes, MPTAA has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation. Additionally, MPTAA has been shown to have neuroprotective properties, which could make it useful in the development of treatments for neurological diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPTAA for use in lab experiments is its high purity and stability. Additionally, MPTAA is relatively easy to synthesize and can be produced in large quantities. However, one limitation of MPTAA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on MPTAA. One area of interest is in the development of new drugs and therapies based on the compound's ability to inhibit certain enzymes. Additionally, further research is needed to fully understand the mechanism of action of MPTAA and how it interacts with cellular processes. Finally, there is potential for the development of new synthetic methods for producing MPTAA that could increase yield and purity.

Synthesis Methods

The synthesis of MPTAA has been well documented in the scientific literature. One common method involves the reaction of 4-methylthiazole-2-carboxylic acid with pyridine-4-carboxaldehyde in the presence of triethylamine and then reacting the resulting intermediate with acryloyl chloride. This method has been shown to produce high yields of MPTAA with good purity.

Scientific Research Applications

MPTAA has been used in a variety of different scientific research applications. One area of particular interest is in the development of new drugs and therapies. MPTAA has been shown to have potential as an inhibitor of certain enzymes that are involved in the development of certain diseases, such as cancer. Additionally, MPTAA has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.

properties

IUPAC Name

(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-9-8-17-12(14-9)15-11(16)3-2-10-4-6-13-7-5-10/h2-8H,1H3,(H,14,15,16)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROGVICUYLNOQO-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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